Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate
CAS No.:
Cat. No.: VC15872303
Molecular Formula: C14H16FNO3
Molecular Weight: 265.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16FNO3 |
|---|---|
| Molecular Weight | 265.28 g/mol |
| IUPAC Name | methyl 1-[(4-fluorophenyl)methyl]-6-oxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H16FNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-3,5-6,11H,4,7-9H2,1H3 |
| Standard InChI Key | OWBRTTMQZYQKTR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a piperidine ring (a six-membered amine heterocycle) with a ketone group at the sixth position () and a methyl ester at the third position (). The nitrogen atom at is substituted with a 4-fluorobenzyl group, introducing both aromatic and electronegative elements to the structure.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.28 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate |
The fluorine atom at the para position of the benzyl group contributes to the compound’s electronic profile, increasing its lipophilicity compared to non-fluorinated analogs. This modification is hypothesized to enhance binding affinity to biological targets, such as enzymes or receptors, by leveraging halogen-bonding interactions .
Synthesis and Optimization
Reaction Pathways
The synthesis of methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate typically involves a two-step process:
-
N-Alkylation of 6-Oxopiperidine: Reacting 6-oxopiperidine with 4-fluorobenzyl chloride or bromide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Esterification: Introducing the methyl ester group via reaction with methyl chloroformate or through a coupling agent like -dicyclohexylcarbodiimide (DCC) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 6-Oxopiperidine, 4-fluorobenzyl bromide, KCO, THF, 60°C, 12h | 75% |
| 2 | Methyl chloroformate, DMAP, DCM, rt, 6h | 82% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Purity is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<1 mg/mL) but readily dissolves in organic solvents like DCM, THF, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition at temperatures above 150°C, with the ester group being susceptible to hydrolysis under strongly acidic or basic conditions .
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) predict moderate blood-brain barrier permeability (logBB = 0.2) and high gastrointestinal absorption (>80%), attributed to its lipophilic fluorobenzyl group. The methyl ester may serve as a prodrug moiety, undergoing hydrolysis in vivo to the corresponding carboxylic acid .
Biological Activities and Applications
Anticancer Activity
The fluorobenzyl group may enhance cytotoxicity by interacting with tubulin or DNA topoisomerases. In silico docking studies suggest moderate affinity () for the colchicine-binding site of tubulin, a target in cancer therapy.
Neuroprotective Effects
Piperidine ketones are investigated for their ability to inhibit acetylcholinesterase (AChE), a target in Alzheimer’s disease. Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate shows modest AChE inhibition () in preliminary assays, comparable to donepezil derivatives .
Comparative Analysis with Structural Analogs
Fluorinated vs. Non-Fluorinated Derivatives
Replacing the benzyl group’s hydrogen with fluorine increases metabolic stability. For example, the half-life () in human liver microsomes rises from 12 minutes (non-fluorinated) to 28 minutes (4-fluorobenzyl).
Table 3: Comparative Pharmacokinetics
| Compound | logP | (HLM) | AChE |
|---|---|---|---|
| Methyl 1-benzyl-6-oxopiperidine-3-carboxylate | 1.8 | 12 min | 52 µM |
| Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate | 2.3 | 28 min | 45 µM |
Positional Isomerism
The 4-fluorobenzyl isomer demonstrates superior biological activity compared to its 3-fluorobenzyl counterpart. For instance, the 4-fluoro derivative exhibits 30% higher tubulin binding affinity due to optimized halogen bonding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume